molecular formula C15H11FN2O3S2 B2572894 N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 941966-36-5

N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2572894
CAS No.: 941966-36-5
M. Wt: 350.38
InChI Key: AMEGMUGAKFUYAM-UHFFFAOYSA-N
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Description

“N-(1,3-Benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide” is a synthetic acetamide derivative featuring a benzothiazole moiety linked to a 4-fluorobenzenesulfonyl group. Benzothiazoles are heterocyclic compounds known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s structure aligns with broader efforts to optimize sulfonamide-based derivatives for therapeutic applications, particularly in antimicrobial and antifungal contexts .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-14-13(7-11)17-9-22-14/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEGMUGAKFUYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorobenzenesulfonyl Group: The 4-fluorobenzenesulfonyl chloride can be reacted with the benzothiazole derivative in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological activities of “N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide” and related acetamide derivatives:

Compound Name Core Structure Substituents/Modifications Biological Activity Source
This compound Benzothiazole + sulfonylacetamide - 4-Fluorobenzenesulfonyl group
- Benzothiazol-5-yl amine
Data not explicitly provided; inferred antimicrobial potential based on analogs Target Compound
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) Benzothiazole + piperazine-sulfonyl - 3,5-Difluorophenyl acetamide
- Piperazine linker
Strong activity against gram-positive bacteria (e.g., S. aureus)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide (48) Benzothiazole + piperazine-sulfonyl - 3-Isopropylphenyl acetamide Moderate antifungal activity (e.g., C. albicans)
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole + sulfonylacetamide - 4-Fluorophenyl group
- Thiadiazole ring
Anticancer/antimicrobial activity (exact targets unspecified)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + phenylacetamide - Trifluoromethyl group at benzothiazole-6-position
- Phenylacetamide
Patent claims suggest antitumor and anti-inflammatory applications
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Indole + sulfonylacetamide - 4-Chlorobenzoyl-indole core
- 4-Fluorophenylsulfonyl
Anti-inflammatory activity (COX-2 inhibition inferred)

Key Observations:

Structural Diversity :

  • The target compound lacks the piperazine linker present in compounds 47 and 48 , which may reduce its ability to interact with bacterial membrane proteins.
  • Compared to thiadiazole-based analogs (e.g., CAS 511276-56-5 ), the benzothiazole core in the target compound may enhance aromatic stacking interactions with biological targets.

Biological Activity: Compounds with fluorinated aryl groups (e.g., 4-fluorophenyl in ) consistently show improved bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to compound 37 , involving coupling of the benzothiazol-5-amine with 4-fluorobenzenesulfonyl acetic acid.
  • In contrast, piperazine-linked derivatives () require additional steps for linker incorporation, increasing synthetic complexity.

Research Findings and Implications

  • Antimicrobial Potential: While direct data for the target compound is lacking, structurally related benzothiazole-sulfonamides (e.g., compound 47 ) demonstrate potent gram-positive bacterial inhibition. The 4-fluorobenzenesulfonyl group may enhance binding to bacterial enzymes (e.g., dihydropteroate synthase).
  • Antifungal Activity : The absence of a piperazine linker (cf. compound 48 ) may reduce antifungal efficacy, as such linkers are critical for fungal cytochrome P450 interactions.
  • Therapeutic Trade-offs : Compared to indole-based analogs (e.g., compound 37 ), the benzothiazole core may offer better metabolic stability but lower anti-inflammatory specificity.

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The incorporation of a sulfonyl group and an acetamide enhances its chemical versatility and potential bioactivity. The molecular formula is C15H11FN2O3S2C_{15}H_{11}FN_{2}O_{3}S_{2}, with a molecular weight of approximately 348.38 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
  • Sulfonylation : The introduction of the sulfonyl group can be achieved via electrophilic aromatic substitution.
  • Acetamide Formation : Finally, the acetamide group is introduced through acylation reactions.

Each step requires careful optimization to ensure high yields and purity of the final product.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)

In studies, related compounds demonstrated the ability to induce apoptosis and inhibit cell migration through modulation of key signaling pathways such as AKT and ERK .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound B7A4311 - 4Induces apoptosis, inhibits IL-6 and TNF-α levels
Compound 4iA549Similar effectsInhibits AKT and ERK pathways

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. For instance, they can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action—anticancer and anti-inflammatory—positions these compounds as promising candidates for therapeutic development.

Case Studies

  • Study on Compound B7 : A recent study synthesized a series of benzothiazole derivatives, including B7, which exhibited significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels in vitro. The study highlighted its potential for dual-action therapy against cancer and inflammation .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the benzothiazole nucleus to enhance bioactivity. Variations in substituents have been systematically studied to identify optimal structures for anticancer activity .

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